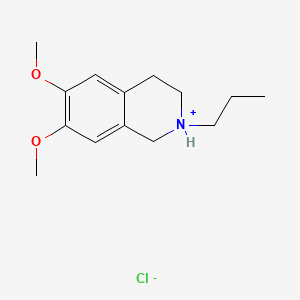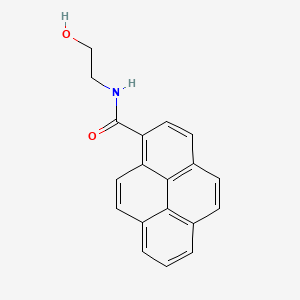
Pyrene-PEG1-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrene-PEG1-OH is a compound that consists of a pyrene group attached to a polyethylene glycol (PEG) chain with a hydroxyl group at the end. The chemical formula for this compound is C19H15NO2. Pyrene is a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties, making it a valuable component in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrene-PEG1-OH typically involves the attachment of a pyrene group to a PEG chain. One common method is the esterification of pyrene with PEG using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Pyrene-PEG1-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products Formed
The major products formed from these reactions include pyrene-PEG1-carbonyl, pyrene-PEG1-halide, and pyrene-PEG1-amine, depending on the specific reaction and reagents used .
Aplicaciones Científicas De Investigación
Pyrene-PEG1-OH has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the labeling of biomolecules for imaging and tracking within cells.
Medicine: Utilized in drug delivery systems due to its ability to enhance the solubility and stability of hydrophobic drugs.
Industry: Applied in the development of sensors and materials with unique optical properties .
Mecanismo De Acción
The mechanism of action of Pyrene-PEG1-OH involves its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. The pyrene group can intercalate into nucleic acid structures, while the PEG chain provides solubility and biocompatibility. These interactions enable this compound to serve as an effective fluorescent probe and drug delivery agent .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrene-PEG2-OH
- Pyrene-PEG3-OH
- Pyrene-PEG4-OH
- Pyrene-PEG5-OH
Uniqueness
Pyrene-PEG1-OH is unique due to its specific chain length and functional group, which provide a balance between hydrophobicity and hydrophilicity. This balance enhances its solubility in aqueous environments and its ability to interact with a wide range of molecular targets .
Propiedades
Fórmula molecular |
C19H15NO2 |
|---|---|
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)pyrene-1-carboxamide |
InChI |
InChI=1S/C19H15NO2/c21-11-10-20-19(22)16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)18(14)17(12)13/h1-9,21H,10-11H2,(H,20,22) |
Clave InChI |
IFAXSFYBBMMUTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


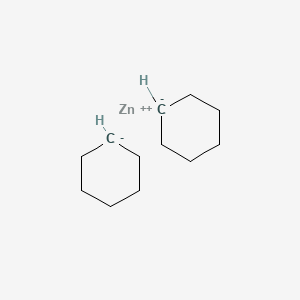
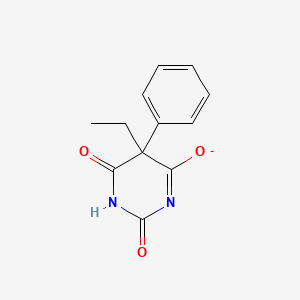


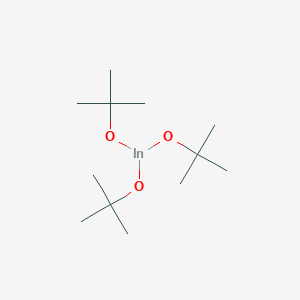
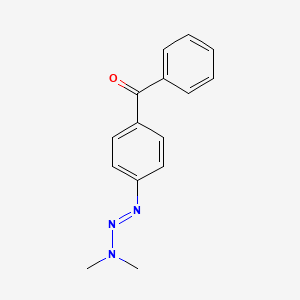
![1H-[1,2]Oxazolo[3,4-E]indazole](/img/structure/B13792450.png)
![(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane](/img/structure/B13792452.png)
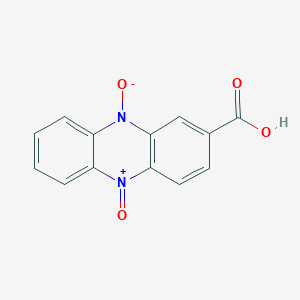
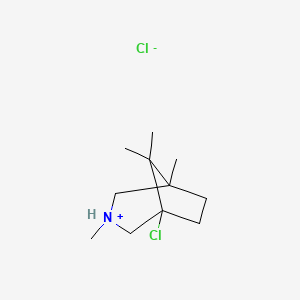

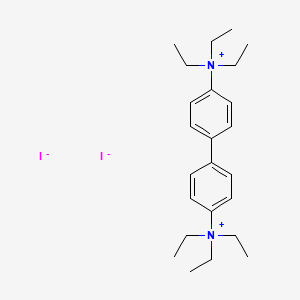
![N,N-diethylethanamine;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B13792493.png)
